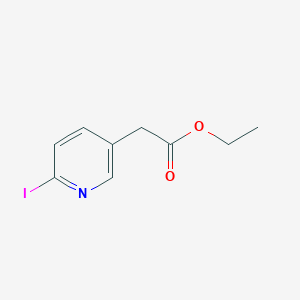

Ethyl 2-(6-iodopyridin-3-yl)acetate

Description

Ethyl 2-(6-iodopyridin-3-yl)acetate is a pyridine derivative featuring an iodine substituent at the 6-position of the pyridine ring and an ethyl acetate group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the iodine atom's role in facilitating nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura) . Its structural analogs, differing in substituents at the pyridine ring, exhibit variations in reactivity, physical properties, and applications.

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

ethyl 2-(6-iodopyridin-3-yl)acetate |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

RYHVQJMZOKQJET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Iodination of Ethyl 2-(6-pyridinyl)acetate

A common route is the electrophilic aromatic substitution of iodine onto the pyridine ring of ethyl 2-(pyridin-3-yl)acetate derivatives. This can be achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to selectively iodinate the 6-position of the pyridine ring.

- Reaction Conditions : Typically carried out in polar solvents like acetonitrile or dichloromethane at temperatures ranging from 0°C to room temperature to avoid over-iodination or ring degradation.

- Catalysts/Additives : Acidic or Lewis acid catalysts (e.g., trifluoroacetic acid or FeCl3) may be used to enhance electrophilicity.

- Yield and Purification : Yields range from moderate to high (50-85%), with purification by column chromatography or recrystallization.

Cross-Coupling Approaches

An alternative and widely used method is the construction of the iodopyridinylacetate via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.

- Typical Protocol : Starting from 6-iodopyridin-3-yl halides (e.g., 6-iodo-3-bromopyridine), coupling with ethyl 2-(boronic acid or ester)acetate derivatives under Pd(0) catalysis.

- Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 are common catalysts.

- Conditions : Reactions are often conducted in dioxane/water mixtures at 80–110 °C with bases such as potassium carbonate or acetate.

- Advantages : High regioselectivity and functional group tolerance.

- Yields : Typically high, often exceeding 80%.

Multi-step Synthesis from Halogenated Pyridines

This involves sequential functional group transformations:

- Starting from 6-iodopyridin-3-carboxylic acid or its derivatives.

- Conversion of the carboxylic acid to the corresponding ethyl ester via Fischer esterification using ethanol and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- If starting from 6-iodopyridin-3-yl aldehydes or halides, further functionalization such as side-chain elongation by alkylation or nucleophilic substitution can be employed.

- Data Table: Representative Preparation Methods

| Method | Starting Material | Reagents & Conditions | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Electrophilic iodination | Ethyl 2-(pyridin-3-yl)acetate | NIS, TFA | None or FeCl3 | CH2Cl2 or MeCN | 0°C to RT | 50-85 | Selective iodination at 6-position |

| Suzuki-Miyaura coupling | 6-iodo-3-bromopyridine + Ethyl 2-(boronic acid)acetate | Pd(PPh3)4, K2CO3 | Pd(0) catalyst | Dioxane/H2O | 80-110°C | 80-90 | High regioselectivity |

| Fischer esterification | 6-iodopyridin-3-carboxylic acid + EtOH | H2SO4 or TsOH | Acid catalyst | Ethanol | Reflux | 70-80 | Classic esterification |

- Selectivity Control : The iodination step requires careful control of stoichiometry and temperature to prevent polyiodination or ring degradation.

- Catalyst Loadings : In cross-coupling, catalyst loadings of 5–7 mol% Pd complexes are common, with higher loadings improving yields but increasing cost.

- Reaction Time : Prolonged reaction times (12–24 hours) at elevated temperatures favor complete conversion but may increase side reactions.

- Purification : Chromatographic purification using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) is standard to isolate pure product.

- Stability : The iodinated ester is sensitive to light and moisture; storage under inert atmosphere and low temperature is recommended.

The preparation of Ethyl 2-(6-iodopyridin-3-yl)acetate is efficiently achieved through electrophilic iodination of ethyl 2-(pyridin-3-yl)acetate or via palladium-catalyzed cross-coupling reactions starting from iodinated pyridine precursors. Each method offers advantages in terms of yield, selectivity, and scalability, with the choice depending on available starting materials and desired purity. Optimization of reaction conditions, including catalyst choice, temperature, and solvent, is critical for high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-iodopyridin-3-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(6-azidopyridin-3-yl)acetate, while a Suzuki coupling reaction could produce a biaryl derivative .

Scientific Research Applications

Ethyl 2-(6-iodopyridin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-iodopyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-position substituent on the pyridine ring significantly influences the compound's properties. Key analogs include:

*Similarity scores (0–1 scale) based on Tanimoto coefficients from CAS databases .

Key Observations :

- Iodo vs. Halogenated Analogs : The iodine atom's larger atomic radius (1.98 Å vs. Br: 1.85 Å, Cl: 1.75 Å) increases steric bulk and polarizability, enhancing its utility in cross-coupling reactions .

- Amino Substituent: The amino group (NH₂) introduces hydrogen-bonding capability, altering solubility and biological activity compared to halogenated analogs .

Physicochemical Properties

Crystallographic Data:

Comparison :

- Iodine's larger size may increase bond lengths and alter crystal packing compared to bromo/chloro analogs. For example, π-π interactions in iodo derivatives could exhibit longer centroid distances (~4.0 Å) due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.